![molecular formula C21H19NO2 B3738963 N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-methylphenoxy)acetamide](/img/structure/B3738963.png)
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-methylphenoxy)acetamide
Overview
Description
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-methylphenoxy)acetamide, also known as DAPH-12, is a novel compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-methylphenoxy)acetamide has been shown to have potential applications in various fields of scientific research. In particular, it has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. Studies have shown that N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-methylphenoxy)acetamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-methylphenoxy)acetamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Mechanism of Action
The mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-methylphenoxy)acetamide is not fully understood, but studies have suggested that it may act through multiple pathways. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-methylphenoxy)acetamide has also been shown to activate the JNK signaling pathway, which is involved in apoptosis and cell death. Additionally, N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-methylphenoxy)acetamide has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation and oxidative stress, as well as inhibit tumor growth and induce apoptosis in cancer cells. Additionally, N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-methylphenoxy)acetamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration. However, further studies are needed to fully understand the biochemical and physiological effects of N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-methylphenoxy)acetamide.
Advantages and Limitations for Lab Experiments
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-methylphenoxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in high yields with high purity. Additionally, N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-methylphenoxy)acetamide has been shown to have low toxicity in animal models, making it a potentially safe compound for use in lab experiments. However, there are also limitations to using N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-methylphenoxy)acetamide in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to determine its efficacy and potential side effects.
Future Directions
There are several future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-methylphenoxy)acetamide. One area of interest is its potential applications in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the potential applications of N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-methylphenoxy)acetamide in the treatment of cancer and neurodegenerative diseases. Future research could also focus on elucidating the mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-methylphenoxy)acetamide and identifying potential side effects. Overall, N-(1,2-dihydro-5-acenaphthylenyl)-2-(2-methylphenoxy)acetamide is a promising compound with potential applications in various fields of scientific research.
properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2-methylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-14-5-2-3-8-19(14)24-13-20(23)22-18-12-11-16-10-9-15-6-4-7-17(18)21(15)16/h2-8,11-12H,9-10,13H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXZXKQCMFDVEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C3CCC4=C3C2=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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